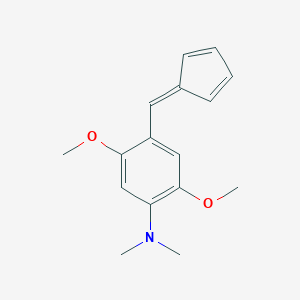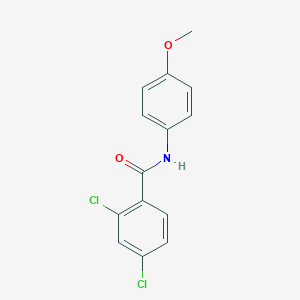
2,4-dichloro-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(4-methoxyphenyl)benzamide, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the benzoic acid family and has a chemical formula of C14H11Cl2NO3. Dicamba has been the subject of numerous scientific studies due to its potential impact on the environment and human health.
Wirkmechanismus
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and moves throughout the plant, causing abnormal growth and eventually killing the plant. Dicamba is a systemic herbicide, which means it is absorbed by the plant and moves throughout the entire plant system.
Biochemische Und Physiologische Effekte
Dicamba has been found to have a range of biochemical and physiological effects on plants. It has been shown to affect the metabolism of amino acids and proteins, as well as the synthesis of nucleic acids. Dicamba also affects the production of plant hormones, leading to abnormal growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Dicamba is also highly effective against broadleaf weeds, making it a useful tool for plant research. However, 2,4-dichloro-N-(4-methoxyphenyl)benzamide can be toxic to some plant species, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzamide that are more effective and less toxic to non-target plant species. Another area of research is the impact of 2,4-dichloro-N-(4-methoxyphenyl)benzamide on soil health and microbial communities. Additionally, there is a need for more research on the long-term effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide use on the environment and human health.
In conclusion, 2,4-dichloro-N-(4-methoxyphenyl)benzamide is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds in agriculture. While 2,4-dichloro-N-(4-methoxyphenyl)benzamide has several advantages for use in laboratory experiments, it also has limitations and potential negative impacts on the environment and human health. Further research is needed to fully understand the effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide and to develop new formulations that are more effective and less toxic.
Synthesemethoden
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 2,4-dichloroaniline with 4-methoxybenzoic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural settings. It has been found to be particularly effective against broadleaf weeds such as pigweed, velvetleaf, and morning glory. Dicamba is commonly used in combination with other herbicides to improve its effectiveness.
Eigenschaften
CAS-Nummer |
83191-08-6 |
|---|---|
Produktname |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
NXLMOHTXJYYLMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

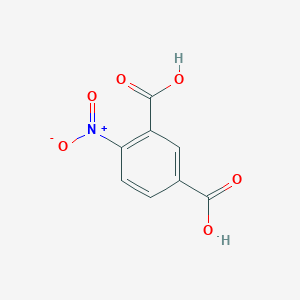

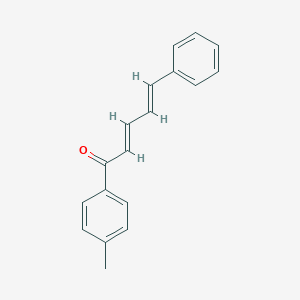
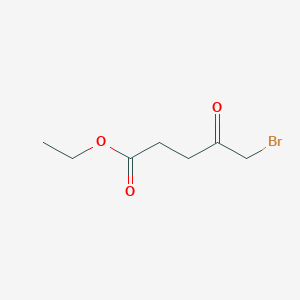
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)

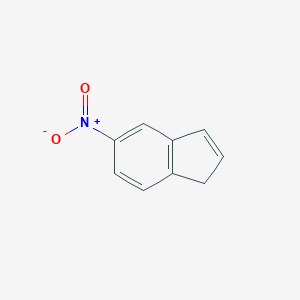

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

